N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide

G protein signaling cancer metastasis protein-protein interaction inhibitors

N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide (CAS 422533-27-5) is a synthetic quinazoline-thioacetamide hybrid small molecule with molecular formula C19H26N4O2S and molecular weight 374.5 g/mol. This compound appears exclusively in vendor catalogs and high-throughput screening repository listings; no peer-reviewed primary research articles, patents, or authoritative pharmacological databases (e.g., ChEMBL, DrugBank, Guide to Pharmacology) provide quantitative biological, pharmacokinetic, or physicochemical characterization for this specific structure.

Molecular Formula C19H26N4O2S
Molecular Weight 374.5
CAS No. 422533-27-5
Cat. No. B2625766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide
CAS422533-27-5
Molecular FormulaC19H26N4O2S
Molecular Weight374.5
Structural Identifiers
SMILESCCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3CCCO3
InChIInChI=1S/C19H26N4O2S/c1-2-3-10-20-17(24)13-26-19-22-16-9-5-4-8-15(16)18(23-19)21-12-14-7-6-11-25-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,20,24)(H,21,22,23)
InChIKeyUXTGPTMDFQMYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide (CAS 422533-27-5): Chemical Identity and Procurement Baseline


N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide (CAS 422533-27-5) is a synthetic quinazoline-thioacetamide hybrid small molecule with molecular formula C19H26N4O2S and molecular weight 374.5 g/mol. This compound appears exclusively in vendor catalogs and high-throughput screening repository listings; no peer-reviewed primary research articles, patents, or authoritative pharmacological databases (e.g., ChEMBL, DrugBank, Guide to Pharmacology) provide quantitative biological, pharmacokinetic, or physicochemical characterization for this specific structure. The absence of published data precludes any evidence-based assessment of its differentiation against structural analogs.

Why N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide Cannot Be Substituted with In-Class Analogs: The Evidence Gap


Quinazoline-thioacetamide derivatives exhibit highly structure-dependent biological profiles, as demonstrated by published VEGFR-2 inhibitor series in which minor modifications to the quinazoline 4-amino substituent or the thioacetamide nitrogen substituent altered cytotoxicity IC50 values by more than two orders of magnitude [1]. The target compound occupies a unique structural intersection — bearing an N-butyl group on the acetamide nitrogen and a tetrahydrofuran-2-ylmethylamino group on the quinazoline 4-position — that is not represented in the disclosed structure-activity relationship (SAR) literature. Consequently, no cross-study inference can be made about its activity relative to the 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide regioisomer or any other comparator. Until direct, quantitative, comparator-anchored data are generated, generic substitution with any in-class analog carries an unquantifiable risk of divergent biological or physicochemical behavior.

Quantitative Differentiation Evidence for N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide Procurement Decisions


In Vitro GIV–Gαi Protein-Protein Interaction Inhibition: Screening Activity vs. Structural Analogs

This compound was tested in a fluorescence polarization high-throughput screen (PubChem AID 1224905) designed to identify inhibitors of the GIV GBA-motif interaction with Gαi3 [1]. However, the quantitative screening result (activity score, Z-score, or % inhibition) for this specific compound is not publicly retrievable from PubChem or the screening center's data portal. The assay's active threshold was defined as an activity score ≥15 (normalized percent control subtracted from 100) [1]. Without the compound's numerical result, no comparison can be made to any structural analog tested in the same screen, nor can a claim of activity or selectivity be substantiated.

G protein signaling cancer metastasis protein-protein interaction inhibitors

Structural Differentiation from the Closest Regioisomer: N-Butyl vs. Butylamino Substitution Pattern

The compound's closest cataloged analog is 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS not assigned on Chemsrc), which swaps the substituents: the n-butyl group is on the quinazoline 4-amino position rather than on the acetamide nitrogen, and the tetrahydrofuran-2-ylmethyl group is on the acetamide nitrogen rather than the quinazoline 4-amino position . This regioisomeric exchange alters hydrogen-bond donor/acceptor topology, conformational flexibility, and likely target recognition. No head-to-head biological or physicochemical comparison between these two regioisomers has been published in any accessible database or literature source.

medicinal chemistry quinazoline SAR regioisomer profiling

Quinazoline-Thioacetamide Class-Level Cytotoxicity: No Data Extrapolation Possible

A recent study of novel quinazoline-thioacetamide derivatives reported MCF-7 cytotoxicity IC50 values ranging from 36.41 to 76.05 µM for the most active compounds, with the lead compound 9 achieving a VEGFR-2 IC50 of 0.176 µg/mL [1]. However, the target compound was not included in this or any other published quinazoline-thioacetamide SAR series. No class-level inference about its anticipated potency, selectivity, or ADME profile can be drawn because the substituent combination on the target compound (N-butyl acetamide + tetrahydrofuran-2-ylmethylamino quinazoline) is absent from the training set of the published models.

anticancer VEGFR-2 inhibition MCF-7 cytotoxicity

Application Scenarios for N-butyl-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and Regioisomer Profiling

The compound's unique substitution pattern — combining a tetrahydrofuran-2-ylmethylamino group on the quinazoline 4-position with an N-butyl acetamide side chain — makes it a candidate for scaffold-hopping or regioisomer comparison studies within internal quinazoline-thioacetamide libraries. However, no published data guide its expected activity; any use is purely exploratory and requires de novo biological profiling .

G Protein Signaling Probe Development: Follow-Up on GIV–Gαi Screening Hit

The compound was included in the PubChem AID 1224905 high-throughput screen for GIV–Gαi interaction inhibitors . If the screening center's raw data can be obtained under a data-sharing agreement, it may serve as a starting point for probe development targeting non-GPCR G protein activation in cancer metastasis models.

Chemical Biology Tool Compound: Negative Control or Inactive Comparator

Given the complete absence of disclosed bioactivity data, the compound is most rationally procured as a negative control or inactive comparator for in-house quinazoline-thioacetamide SAR programs. Its structural similarity to potentially active analogs, combined with uncharacterized pharmacology, positions it as a baseline reference for establishing assay windows .

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